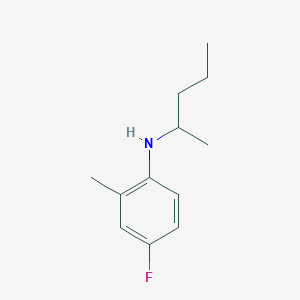
3,4-Dihydro-2H-pyran-6-ylmethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 3,4-dihydro-2H-pyran ring attached to a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride typically involves the reaction of 3,4-dihydro-2H-pyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3,4-Dihydro-2H-pyran+Methanesulfonyl chloride→3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride
Industrial Production Methods
Industrial production of 3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
Scientific Research Applications
3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs and bioactive compounds.
Polymer Chemistry: Utilized in the modification of polymers to introduce sulfonyl functionalities, enhancing their properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Lacks the 3,4-dihydro-2H-pyran ring but shares the sulfonyl chloride functionality.
Tosyl Chloride: Contains a toluene ring instead of the 3,4-dihydro-2H-pyran ring.
Trifluoromethanesulfonyl Chloride: Contains a trifluoromethyl group instead of the methanesulfonyl group.
Uniqueness
3,4-Dihydro-2H-pyran-6-ylmethanesulfonylchloride is unique due to the presence of the 3,4-dihydro-2H-pyran ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C6H9ClO3S |
|---|---|
Molecular Weight |
196.65 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h3H,1-2,4-5H2 |
InChI Key |
WMCNVWQIISFOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13275217.png)
![(5-{[(1-methyl-1H-pyrazol-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13275225.png)
![1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13275236.png)
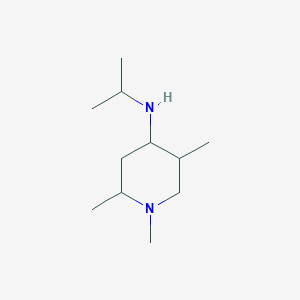
![7-Hydrazinyl-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine](/img/structure/B13275260.png)
amine](/img/structure/B13275263.png)

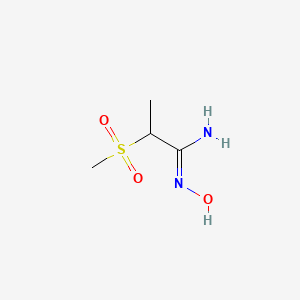
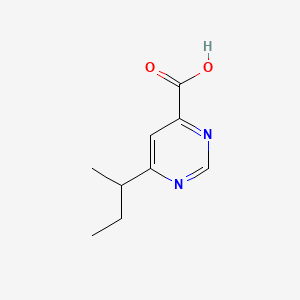
![4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13275277.png)

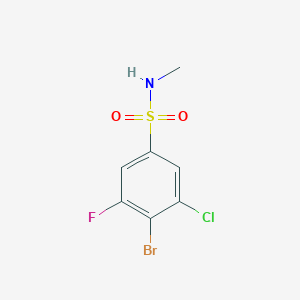
![4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol](/img/structure/B13275302.png)
